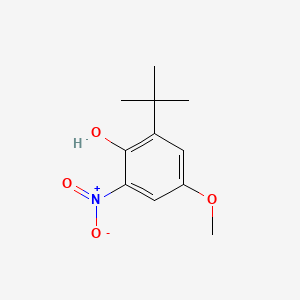

1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene

描述

1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene: is an organic compound with the molecular formula C11H15NO4 It is known for its unique structural features, which include a tert-butyl group, a methoxy group, and a nitro group attached to a phenolic ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene typically involves the nitration of 2-tert-butyl-4-methoxyphenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the nitration process and avoid over-nitration. The reaction conditions must be carefully monitored to ensure the selective formation of the desired nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

化学反应分析

Types of Reactions: 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of 2-tert-butyl-4-methoxy-6-aminophenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

科学研究应用

1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

作用机制

The mechanism of action of 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects.

相似化合物的比较

2-tert-Butyl-4-methoxyphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

2-tert-Butyl-4-methylphenol: Contains a methyl group instead of a methoxy group, affecting its solubility and reactivity.

2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties but lacks the nitro group.

Uniqueness: 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene is unique due to the presence of both a nitro group and a methoxy group on the phenolic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

生物活性

1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene, also known by its CAS number 59282-34-7, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and toxicological profiles based on various studies.

- Molecular Formula : C12H15N1O3

- Molecular Weight : 221.25 g/mol

- CAS Number : 59282-34-7

The biological activity of this compound is primarily attributed to its interaction with cellular enzymes and receptors.

Enzyme Interaction

Research indicates that this compound can inhibit certain enzymes involved in oxidative stress pathways. For example, it has been shown to interact with alcohol dehydrogenases, potentially affecting metabolic pathways that involve alcohol metabolism .

Reactive Oxygen Species (ROS) Generation

Studies have suggested that the compound can induce oxidative stress by generating reactive oxygen species (ROS), which may lead to cellular damage and apoptosis in certain cell types. This effect is particularly noted in hepatocytes, where high concentrations resulted in significant cytotoxicity .

Pharmacokinetics (ADME Properties)

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been studied to understand its bioavailability and potential therapeutic effects.

Absorption and Distribution

The compound exhibits moderate solubility in organic solvents but limited water solubility, which may affect its absorption in biological systems. The distribution within tissues tends to favor lipid-rich environments due to its hydrophobic nature.

Metabolism

Metabolic studies indicate that the compound is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may retain or enhance biological activity. The metabolic pathways include hydroxylation and conjugation reactions .

Excretion

Excretion studies suggest that metabolites are primarily eliminated through urine. However, specific data on the elimination half-life remain limited.

Case Studies and Experimental Findings

Several studies have documented the biological effects of this compound:

- Cytotoxicity in Hepatocytes : A study demonstrated that exposure to varying concentrations of the compound resulted in dose-dependent cytotoxic effects on liver cells, with significant increases in markers of oxidative stress at higher doses .

- Genotoxicity Assessment : In vitro assays showed that the compound could induce DNA damage in cultured cells, suggesting potential mutagenic properties. This was evidenced by increased rates of mutations in bacterial reverse mutation assays (Ames test) conducted with the compound .

- Anti-inflammatory Effects : Some research indicates that low doses may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, although these findings require further validation through clinical studies .

Toxicological Profile

The toxicological evaluation of this compound reveals several important considerations:

| Toxicological Parameter | Findings |

|---|---|

| Acute Toxicity | LD50 values indicate moderate toxicity in rodent models at high doses (≥100 mg/kg) |

| Chronic Exposure | Long-term exposure leads to liver damage and potential carcinogenic effects as observed in animal studies |

| Genotoxicity | Positive results in genotoxic assays suggest a need for caution regarding long-term exposure |

属性

IUPAC Name |

2-tert-butyl-4-methoxy-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-11(2,3)8-5-7(16-4)6-9(10(8)13)12(14)15/h5-6,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKWHKXXAXRZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)OC)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208000 | |

| Record name | 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59282-34-7 | |

| Record name | 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059282347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。